Structural Uniqueness vs. Apixaban Intermediate in Factor Xa Context
The commercially available N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (lacking the 4-methyl group) is a direct precursor to apixaban . The target compound 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide introduces a para-methyl substituent on the benzamide ring. While the apixaban intermediate relies on the 4-(2-oxopiperidin-1-yl)phenyl motif for Factor Xa binding, the added methyl group in this analog is expected to sterically and electronically modulate activity, serving as a tool for structure-activity relationship (SAR) exploration. No direct Factor Xa inhibition data are publicly available for this specific analog. This structural divergence from the known inhibitor scaffold is the primary differentiation.
| Evidence Dimension | Structural dissimilarity to known Factor Xa inhibitor intermediate |
|---|---|
| Target Compound Data | 4-methyl substituent present on benzamide ring (C19H20N2O2, MW 308.4) [1] |
| Comparator Or Baseline | N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide: no methyl substituent (apixaban intermediate, C18H18N2O2, MW 294.3) |
| Quantified Difference | Addition of one methyl group (+14 Da molecular weight difference); key structural variation in the amide pharmacophore region |
| Conditions | Structural comparison based on chemical formula and reported application |
Why This Matters
This specific methylation pattern represents a discrete SAR probe for developing novel anticoagulants or other chemotypes; substitution with the non-methylated analog or other regioisomers would preclude exploration of this particular steric/electronic perturbation.
- [1] PubChem Compound Summary for CID 7687313, 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide. National Center for Biotechnology Information (2025). View Source
